Chemical structure of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole
Chemical structure of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole
Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery
Executive Summary
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole (CAS: 2734778-45-9 ) represents a high-value heterocyclic building block designed for precision medicinal chemistry.[1] Unlike generic indazole scaffolds, this specific derivative integrates three critical design elements: a fixed tautomeric state (N1-methyl), a reactive orthogonal handle (C4-bromo), and a metabolic modulator (C5-trifluoromethyl).
This monograph details the structural properties, synthetic pathways, and reactivity profiles of this compound, serving as a guide for researchers utilizing it in the development of kinase inhibitors, TRPA1 antagonists, and nuclear receptor modulators.
| Property | Data |
| IUPAC Name | 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole |
| CAS Number | 2734778-45-9 |
| Molecular Formula | C9H6BrF3N2 |
| Molecular Weight | 279.06 g/mol |
| SMILES | CN1N=CC2=C(Br)C(C(F)(F)F)=CC=C21 |
| Key Features | Orthogonal functionality (Br), Lipophilic modulation (CF3), Fixed tautomer (N-Me) |
Chemical Architecture & Electronic Profile
Structural Logic
The molecule is built upon the 1H-indazole core, a "privileged scaffold" in drug discovery due to its bioisosteric relationship with indole and purine bases.
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N1-Methylation: By capping the N1 nitrogen, the tautomeric equilibrium (1H vs. 2H) is locked. This eliminates hydrogen bond donor capability at N1, increasing lipophilicity and membrane permeability (logP increase), while defining a precise binding vector for the N2 nitrogen (acceptor only).
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C5-Trifluoromethyl (CF₃): This group serves two roles:
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Metabolic Blocking: It sterically and electronically protects the C5 position from Cytochrome P450-mediated oxidation.
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Electronic Modulation: The strong electron-withdrawing nature (
) reduces the electron density of the benzene ring, influencing the pKa of the N2 nitrogen and the reactivity of the adjacent C4-bromide.
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C4-Bromide: Positioned in the "hinge" region of the scaffold, the bromine atom is sterically crowded by the adjacent C5-CF₃ group. This steric pressure (ortho-effect) can influence the conformational landscape of resulting biaryl couplings.
3D Conformational Analysis
The trifluoromethyl group is bulky. In coupling reactions at C4, the resulting biaryl systems often adopt a twisted conformation to minimize steric clash between the CF₃ group and the new aryl ring. This "twist" is a deliberate design feature used to improve selectivity for protein pockets that require non-planar ligands.
Synthesis Protocols
Two primary routes are established for the synthesis of this scaffold. Route A is preferred for regiochemical certainty, while Route B is a cost-effective approach for bulk functionalization.
Route A: De Novo Cyclization (Regioselective)
This route constructs the indazole ring from a substituted benzaldehyde precursor.
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Step 1: Condensation of 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde with methylhydrazine .
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Mechanism: Methylhydrazine attacks the aldehyde to form a hydrazone intermediate. Subsequent nucleophilic aromatic substitution (SNAr) at the fluorine atom closes the ring.
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Regiocontrol: While methylhydrazine can attack via either nitrogen, the terminal -NH₂ is more nucleophilic, typically forming the hydrazone first. The subsequent cyclization yields the 1-methyl isomer as the major product.
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Critical Parameter: Temperature control (0°C to RT) is vital to prevent polymerization of the hydrazine.
Route B: Methylation of 1H-Indazole (Divergent)
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Precursor: 4-Bromo-5-(trifluoromethyl)-1H-indazole.[2]
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Reagents: Iodomethane (MeI) or Dimethyl sulfate, Cs₂CO₃ (Base), DMF (Solvent).
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Outcome: Produces a mixture of N1-methyl (Target) and N2-methyl (Isomer).
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Purification: The N1-methyl isomer is thermodynamically more stable and typically less polar. It can be separated via silica gel chromatography (eluting first in Hexane/EtOAc gradients).
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways. Route A (Left) offers higher regioselectivity; Route B (Right) requires chromatographic separation.
Reactivity Profile & Functionalization
Palladium-Catalyzed Cross-Coupling (C4 Position)
The C4-bromide is the primary handle for diversification. However, the adjacent C5-CF₃ group imposes specific constraints:
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Suzuki-Miyaura Coupling:
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Challenge: Steric hindrance from the ortho-CF₃ group can slow down the oxidative addition of Pd(0).
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Solution: Use electron-rich, bulky ligands (e.g., XPhos , SPhos , or RuPhos ) to facilitate the catalytic cycle. High temperatures (80-100°C) and strong bases (K₃PO₄) are often required.
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Buchwald-Hartwig Amination:
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Successful amination at C4 allows the introduction of amine-based "hinge binders" for kinase inhibitors.
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Protocol: Pd₂dba₃ / BINAP or BrettPhos systems are recommended.
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Lithiation / Metal-Halogen Exchange
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Reaction: Treatment with n-BuLi or i-PrMgCl at -78°C.
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Risk: The acidic proton at C3 (between N and the benzene ring) is susceptible to deprotonation (C-H activation) competing with Br-Li exchange.
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Guidance: If C4-lithiation is desired, rapid exchange conditions (Turbo-Grignard) are preferred over simple alkyllithiums to avoid C3-lithiation side products.
Reactivity Map
Figure 2: Functionalization logic. The C4-Br is the primary electrophile; C3-H offers secondary functionalization potential.
Medicinal Chemistry Applications
Kinase Inhibition
Indazoles are classic ATP-competitive scaffolds. In this specific derivative:
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N2 Nitrogen: Acts as a hydrogen bond acceptor for the "hinge region" backbone NH of the kinase.
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C4-Substituent: The bromine is replaced by an aromatic or heteroaromatic ring that extends into the hydrophobic pocket (Gatekeeper residue interaction).
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C5-CF₃: Projects into the solvent-exposed region or a specific hydrophobic sub-pocket, improving potency and duration of action (residence time).
TRPA1 Antagonism
Indazole derivatives have been identified as antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a target for pain and respiratory diseases. The 5-trifluoromethyl group is critical in this series for maintaining potency while reducing lipophilicity-driven non-specific binding compared to larger alkyl groups.
HIV Capsid Inhibitors
Analogous structures (e.g., 4-chloro-7-bromoindazoles) are utilized in the synthesis of long-acting HIV capsid inhibitors like Lenacapavir .[3] The 4-bromo-1-methyl-5-(trifluoromethyl) variant represents a "fluorine-scan" analog used to optimize metabolic stability and potency in similar antiviral discovery campaigns.
References
- Journal of Medicinal Chemistry. (2019). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as TRPA1 Antagonists.
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Google Patents. (2019). CN110452177A: Synthetic method of 5-bromo-4-fluoro-1H-indazole.[4] (Methodology basis for Route A). Retrieved from
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ChemRxiv. (2023). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.[3] (Contextual citation for indazole reactivity). Retrieved from [Link]
